FPR2 Potency: 4-Fluoro vs. 4-Chloro Analog Comparison
In a direct comparison using the assay described in the same patent family, the target compound exhibits dramatically higher FPR2 potency compared to its 4-chlorophenyl analog. The EC50 of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide is 2,770 nM, while the 4-chlorophenyl analog shows an EC50 of 314,000 nM [1][2]. This represents a 113-fold greater potency conferred specifically by the 4-fluoro substituent.
| Evidence Dimension | FPR2 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 2,770 nM (2.77 µM) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide: 314,000 nM (314 µM) |
| Quantified Difference | 113-fold greater potency for the 4-fluoro compound |
| Conditions | HEK-Gα16 cells stably expressing human FPR2 receptor; calcium mobilization assay in 384-well format. |
Why This Matters
This 100-fold potency gap means the 4-chloro analog is essentially inactive at therapeutically relevant concentrations, proving that the 4-fluorophenyl compound is the only viable choice for FPR2-mediated research within this imidazolidine scaffold.
- [1] BindingDB Entry BDBM350535: 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide, sourced from US10208071, Table 3.11. View Source
- [2] BindingDB Entry BDBM350534: N-(4-chlorophenyl)-2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide, sourced from US10208071, Table 3.10. View Source
